molecular formula C23H23ClN2O3S B2892744 (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1110976-92-5

(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2892744
CAS No.: 1110976-92-5
M. Wt: 442.96
InChI Key: HYVSNDPSEKULHH-UHFFFAOYSA-N
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Description

(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a synthetic small molecule characterized by a quinoline core structure substituted with chloro and tosyl groups, and a 4-methylpiperidin-1-yl methanone moiety. This specific molecular architecture suggests potential as a versatile building block or intermediate in medicinal chemistry and drug discovery research. Compounds featuring the piperidine scaffold are of significant scientific interest due to their documented presence in molecules with a wide range of bioactivities . The structural elements of this compound, including the quinoline heterocycle and the piperidine ring, are commonly investigated for developing pharmacologically active agents . Researchers can utilize this compound as a key synthetic intermediate for the exploration of new chemical entities, particularly in hit-to-lead optimization campaigns. It is supplied for laboratory research purposes only. Comprehensive analytical data, including NMR and LC-MS, are available to ensure identity and purity for research applications.

Properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVSNDPSEKULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The tosyl group (p-toluenesulfonyl) is introduced to the quinoline ring, followed by the chlorination at the 6-position. The final step involves the reaction with 4-methylpiperidine to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the quinoline ring to more oxidized forms.

  • Reduction: : Reduction of the tosyl group or other substituents.

  • Substitution: : Replacement of the chlorine atom or other substituents with different groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinoline-3-carboxylic acid derivatives.

  • Reduction: : Tosyl-free derivatives or reduced quinoline derivatives.

  • Substitution: : Substituted quinolines with different functional groups.

Scientific Research Applications

(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Sulfonyl Group

Compound A : (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone (CAS 1111164-85-2)
  • Molecular Formula : C₂₄H₂₅ClN₂O₃S
  • Molecular Weight : 457.0 g/mol
  • Key Difference : The sulfonyl group is substituted with a 4-ethylphenyl instead of 4-methylphenyl.
  • Steric effects from the bulkier ethyl group may influence binding affinity in biological targets.
Compound B : (4-Chlorophenyl)(4-Methylpiperidin-1-yl) Methanone
  • Molecular Formula: C₁₃H₁₆ClNO
  • Molecular Weight : 237.7 g/mol
  • Key Difference: Replaces the quinoline-tosyl moiety with a simpler 4-chlorophenyl group.
  • Implications :
    • Reduced aromaticity and molecular complexity likely diminish target specificity compared to the main compound.
    • Crystal structure analysis (CCDC 1973841) reveals a planar chlorophenyl ring and equatorial orientation of the 4-methylpiperidinyl group, which may enhance crystallinity .

Heterocyclic Amine Variations

Compound C : (4-Phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl)methanone
  • Molecular Formula : C₂₅H₂₇N₃O₃
  • Key Difference : Incorporates a phenylpiperazinyl group instead of 4-methylpiperidinyl and a benzofuran core.
  • Synthetic challenges, such as unexpected rearrangements during preparation (e.g., bromine migration in related coumarin derivatives), highlight the reactivity of such heterocycles .

Steric and Spectroscopic Effects

  • Cyclopentyl/Cyclohexyl-Indole Methanones: Steric hindrance at positions 2 and 3 of the indole fragment suppresses specific spectral peaks in cyclopentyl/cyclohexyl analogs .

Research Findings and Implications

  • Synthetic Accessibility: The main compound’s tosylquinoline-piperidinyl architecture may face challenges similar to those observed in Compound C, where substituent bulkiness necessitates optimized reaction conditions .
  • Biological Relevance : The 4-methylpiperidinyl group’s conformational flexibility (evident in Compound B’s crystal structure) could enhance interactions with hydrophobic protein pockets .
  • Spectroscopic Characterization: Steric effects from the tosyl group may complicate spectral interpretation, akin to indole-based methanones .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone?

  • Answer : Synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature gradients) to stabilize the quinoline-sulfonyl intermediate. Key steps include nucleophilic substitution at the 4-position of the quinoline core and subsequent coupling with the 4-methylpiperidine moiety via a methanone bridge. Characterization should involve 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) to verify the molecular weight (456.99 g/mol) .
Key Characterization Data
Molecular Formula: C₂₄H₂₅ClN₂O₃S
IC₅₀ (MCF-7 cells): 5–8 µM
MIC (S. aureus): 32 µg/mL

Q. How is the antitumor activity of this compound evaluated in vitro?

  • Answer : Standard protocols involve cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., MCF-7, A549, HeLa). Dose-response curves are generated to calculate IC₅₀ values (5–8 µM range). Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and Western blot analysis of caspase-3 cleavage .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at –20°C in airtight containers. Avoid inhalation/contact; refer to Safety Data Sheets for spill management and disposal guidelines. No in vivo toxicity data is available, so assume acute toxicity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for cancer cells?

  • Answer : Perform SAR studies by altering substituents on the quinoline (e.g., replacing chloro with fluoro) or piperidine (e.g., varying alkyl groups) to modulate lipophilicity and target affinity. Use molecular docking (PDB: EGFR/KRAS) to predict binding interactions. Validate with kinase inhibition assays to identify off-target effects .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

  • Answer : Standardize assay conditions (cell passage number, serum concentration, incubation time). Use orthogonal assays (e.g., clonogenic survival vs. ATP luminescence) to confirm cytotoxicity. Cross-validate with patient-derived xenograft (PDX) models to account for tumor heterogeneity .

Q. What computational tools predict the compound’s metabolic stability and off-target interactions?

  • Answer : Employ ADMET predictors (e.g., SwissADME, pkCSM) to estimate metabolic pathways (CYP450 isoforms) and bioavailability. Combine with pharmacophore modeling to screen for unintended targets (e.g., hERG channel inhibition). Experimental validation via microsomal stability assays (rat/human liver microsomes) is critical .

Q. How does the sulfonyl group influence the compound’s antimicrobial activity?

  • Answer : The sulfonyl moiety enhances membrane penetration in Gram-positive bacteria (e.g., S. aureus) via electrostatic interactions with teichoic acids. Compare MICs of sulfonyl vs. non-sulfonyl analogs in time-kill assays . Use SEM/TEM to visualize bacterial membrane disruption .

Methodological Notes

  • Contradictory Data : Variations in IC₅₀ values may arise from differences in cell culture conditions (e.g., hypoxia vs. normoxia) or compound purity (>95% recommended). Always cross-reference with LC-MS purity certificates .
  • In Vivo Translation : For preclinical studies, follow ARRIVE guidelines for animal models. Monitor pharmacokinetics (Cmax, AUC) via HPLC-MS/MS and adjust dosing to mitigate off-target effects .

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